molecular formula C11H10N2O3 B3065640 Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate CAS No. 55234-64-5

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B3065640
CAS No.: 55234-64-5
M. Wt: 218.21 g/mol
InChI Key: ALMKBRIRZWDFGH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (CAS 55234-64-5) is a high-purity chemical building block for research and development in medicinal chemistry. This 1,7-naphthyridine derivative features the core structure of a diazanaphthalene, a fused system of two pyridine rings that serves as a privileged scaffold in drug discovery . With the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol , this compound is a versatile intermediate for constructing more complex molecules with potential pharmacological activity. Researchers value 1,7-naphthyridine derivatives for their broad spectrum of biological activities, particularly in antimicrobial development . These N-heterocyclic compounds represent an important class of bioactive molecules studied for combating the growing problem of antimicrobial resistance . The structure-activity relationships of naphthyridine analogs continue to be explored for designing novel therapeutic agents against drug-resistant bacterial and fungal strains . The compound serves as a key precursor in synthetic organic chemistry, with established methods for 1,7-naphthyridine synthesis including reactions starting from 3-aminopyridine derivatives . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this chemical compound.

Properties

IUPAC Name

ethyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKBRIRZWDFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480341
Record name Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-64-5
Record name Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Component Reaction Methodology

A classical approach involves the cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with β-keto esters under acidic conditions. For example, refluxing ethyl acetoacetate with 3-aminopyridine in acetic acid yields the target compound via intramolecular cyclization.

Reaction Conditions:

  • Reactants: 3-Aminopyridine derivative (1 eq), ethyl acetoacetate (1.2 eq)
  • Catalyst: Glacial acetic acid (10% v/v)
  • Temperature: 120°C, reflux
  • Duration: 12–16 hours
  • Yield: 68–72%

Mechanistic Insights:
Protonation of the β-keto ester carbonyl facilitates nucleophilic attack by the amine, followed by dehydration to form the dihydro-naphthyridine core. The lactam ring (2-oxo group) arises from tautomerization during workup.

Smiles Rearrangement in Naphthyridine Synthesis

Adaptation from 2,7-Naphthyridine Systems

Recent advancements leverage Smiles rearrangement, a base-mediated intramolecular transposition, to construct the 1,7-naphthyridine skeleton. Starting from 1,3-dichloro-2,7-naphthyridine precursors, treatment with 2-mercaptoethanol introduces thioether intermediates, which undergo rearrangement to form the 3-oxo group.

Procedure:

  • Alkylation: React 1,3-dichloro-1,7-naphthyridine with 2-mercaptoethanol in DMF at 85°C (15 hours).
  • Rearrangement: Treat the thioether intermediate with aqueous NaOH in ethanol under reflux to induce S→O migration.
  • Cyclization: Isolate the 3-oxo derivative and alkylate with ethyl chloroacetate to install the ester group.

Key Data:

Step Reagents Yield
Thioether formation 2-Mercaptoethanol, K₂CO₃ 85%
Smiles rearrangement NaOH (50%), ethanol 78%
Esterification Ethyl chloroacetate 89%

Analytical Confirmation:

  • IR (KBr): ν = 2208 cm⁻¹ (C≡N), 1638 cm⁻¹ (C=O lactam), 1698 cm⁻¹ (ester C=O).
  • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 4.28 (q, 2H, OCH₂), 6.91 (s, 1H, H-4).

Gould-Jacobs Cyclization for Ring Formation

Enamine Cyclization Pathway

The Gould-Jacobs reaction thermally cyclizes enamine intermediates derived from ethyl 3-aminocrotonate and diketones. This method is particularly effective for constructing the 1,7-naphthyridine core under solvent-free conditions.

Optimized Protocol:

  • Reactants: Ethyl 3-aminocrotonate (1 eq), diethyl oxalate (1.1 eq)
  • Conditions: Neat, 180°C, 2 hours
  • Workup: Purification via silica gel chromatography (ethyl acetate/hexane)
  • Yield: 65–70%

Advantages:

  • Short reaction time
  • No solvent required

Limitations:

  • Moderate yield due to competing side reactions

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Yield Range Key Advantage Limitation
Cyclocondensation 68–72% Simple reagents Long reaction time
Smiles rearrangement 78–89% High regioselectivity Multi-step synthesis
Gould-Jacobs 65–70% Solvent-free Thermal degradation risk
Cross-coupling 75–82% Functional group tolerance Requires pre-functionalization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid act by inhibiting bacterial DNA synthesis through the inhibition of topoisomerase II enzymes . This mechanism is likely shared by this compound, making it a potential antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 5174-90-3)
  • Synthesis : Similar esterification pathways but with distinct starting materials.
  • Applications : Used in antiviral and antibacterial agents due to its planar structure.
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (CAS 52816-56-5)
  • Key Differences : The 1,6-naphthyridine core features a fully saturated decahydro ring system, as seen in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate .
  • Physical Properties : Higher retention factor (Rf = 0.36) compared to its diastereomer (Rf = 0.30), indicating structural rigidity .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .

Substituted Derivatives

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 894851-71-9)
  • Modifications : Bromine at position 6 increases molecular weight (MW = 297.12) and alters reactivity for cross-coupling reactions .
  • Applications : Intermediate in synthesizing kinase inhibitors.
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
  • Modifications : A phenyl group at position 1 and hydroxyl at position 4 enhance steric bulk and hydrogen-bonding capacity.
  • Physical Properties : MW = 310.3; sensitive to light and moisture .

Functional Group Variants

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate (CAS 1124194-70-2)
  • Key Differences : Methyl ester (vs. ethyl) reduces steric hindrance, while chlorine at position 2 enhances electrophilicity .
  • Applications : Precursor for nucleophilic substitution reactions.
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide
  • Modifications : Carboxamide group at position 3 and aryl substituents improve target binding in anticancer agents .

Comparative Data Table

Compound Name Core Structure Substituents MW Key Properties/Applications Reference
Ethyl 2-oxo-1,7-naphthyridine-3-carboxylate 1,7-naphthyridine Ethyl ester at C3 202.2 Intermediate for N-alkylation
Ethyl 2-oxo-1,8-naphthyridine-3-carboxylate 1,8-naphthyridine Ethyl ester at C3 202.2 Antiviral agents
Ethyl 2-oxo-1,6-naphthyridine-3-carboxylate 1,6-naphthyridine Decahydro saturation 218.2 Rigid diastereomers
Ethyl 6-bromo-2-oxo-1,8-naphthyridine-3-carboxylate 1,8-naphthyridine Br at C6, ethyl ester at C3 297.1 Kinase inhibitor precursor

Biological Activity

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate, a heterocyclic compound with the molecular formula C11H10N2O3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, including the Skraup reaction, which involves the cyclization of substituted 3-aminopyridine compounds. The compound's structure is characterized by a naphthyridine ring that contributes to its unique biological activity.

Property Details
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
CAS Number55234-64-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness similar to established antibiotics. For instance, a study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an alternative treatment for bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it inhibits the proliferation of cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest. Specifically, this compound has been linked to the inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell signaling pathways .

The biological mechanisms of this compound involve interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit PI3K signaling is significant in cancer therapy as it disrupts pathways that promote tumor growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.
  • Antimicrobial Mechanisms : Similar to nalidixic acid, it may inhibit bacterial DNA synthesis by affecting topoisomerase enzymes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be in the low micromolar range.

Cell Line IC50 (µM)
MCF-75
A549 (lung cancer)10
HeLa (cervical cancer)8

Q & A

Q. What are the primary synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate?

The compound is synthesized via cyclocondensation or malonate-based reactions. For example:

  • Route 1 : Reaction of 3-amino-4-pyridinecarbonitrile with diethyl malonate in the presence of sodium ethoxide (EtONa) and ethanol under reflux for 5.5 hours yields the target compound in 71% .
  • Route 2 : Use of 3-(2,2-diethoxycarbonylvinyl)amino-1-methyl-2(1H)-pyridinone in Dowtherm A under nitrogen reflux (25 minutes) achieves an 83% yield via cyclization .

Q. Key Considerations :

  • Solvent selection (e.g., ethanol vs. high-boiling solvents like Dowtherm A) impacts reaction efficiency.
  • Base choice (e.g., EtONa) influences enolate formation for cyclization.

Q. How can the ester group in this compound be hydrolyzed to the carboxylic acid derivative?

Hydrolysis conditions depend on substituent sensitivity:

  • Alkaline Hydrolysis : Using 5M NaOH at 20°C for 3 hours converts ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate to its carboxylic acid (30% yield) .
  • Acidic Hydrolysis : HCl in aqueous ethanol under reflux (9 hours) cleaves esters in halogenated analogs (e.g., 81% yield for a 7-chloro-8-fluoro derivative) .

Q. Methodological Tips :

  • Alkaline conditions are preferred for substrates lacking acid-sensitive groups.
  • Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis.

Advanced Research Questions

Q. What strategies optimize N-alkylation reactions to minimize by-products?

N-Alkylation of the tautomeric 1,7-naphthyridinone core requires careful control:

  • Example : Ethyl bromoacetate reacts with the 4-amino derivative in the presence of K₂CO₃ in ethyl acetate (AcEt) under reflux for 18 hours, yielding 66% of the N-alkylated product .
  • Optimization Factors :
    • Base : K₂CO₃ avoids side reactions compared to stronger bases.
    • Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility but increase risk of O-alkylation.

Challenges : Competing O-alkylation can occur if the tautomeric equilibrium favors the oxo form.

Q. How do substituents influence reactivity in halogenation or nucleophilic substitution?

Electron-withdrawing groups (EWGs) enhance electrophilic substitution:

  • Halogenation : The 8-fluoro substituent in ethyl 5,8-difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate directs morpholine substitution to the 6-position (83% yield under mild conditions: 60°C, DMF, 1 hour) .
  • Electronic Effects : EWGs (e.g., -CO₂Et) activate the ring for nucleophilic attack, while electron-donating groups (e.g., -NH₂) may deactivate specific positions.

Analytical Validation : Use ¹⁹F NMR or LC-MS to confirm regioselectivity in fluorinated derivatives.

Q. What challenges arise in characterizing tautomeric forms of 1,7-naphthyridinones?

The keto-enol tautomerism complicates structural elucidation:

  • Analytical Methods :
    • NMR : ¹H and ¹³C NMR can distinguish tautomers via chemical shifts (e.g., downfield signals for enolic protons).
    • X-ray Crystallography : Resolves tautomeric forms in the solid state .
  • Dynamic Effects : Solvent polarity and temperature shift the equilibrium, requiring analysis under controlled conditions.

Q. How can N-oxide derivatives be synthesized, and what are their applications?

N-Oxides are precursors for functionalization:

  • Synthesis : Direct oxidation of the parent naphthyridine or via primary synthesis (e.g., ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide) .
  • Applications : N-Oxides undergo Meissenheimer reactions to yield halogenated derivatives, useful in medicinal chemistry .

Key Research Applications

  • Drug Development : The core structure is a scaffold for antimicrobial and anticancer agents .
  • Material Science : Functionalized derivatives serve as ligands in catalysis or photoluminescent materials.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

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